molecular formula C28H33N3O2 B8263355 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B8263355
M. Wt: 443.6 g/mol
InChI Key: RWUUPFCPVWEEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a synthetic carbamate derivative with a piperidine core and a biphenyl carbamate moiety. The compound features a benzyl(methyl)aminoethyl side chain, which distinguishes it structurally from related antimuscarinic agents. While its exact therapeutic application remains under investigation, its structural analogs (e.g., Revefenacin, TD-5959) are well-characterized as long-acting muscarinic antagonists (LAMAs) or dual MABA (muscarinic antagonist/β2-agonist) agents for chronic obstructive pulmonary disease (COPD) .

Properties

IUPAC Name

[1-[2-[benzyl(methyl)amino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-30(22-23-10-4-2-5-11-23)20-21-31-18-16-25(17-19-31)33-28(32)29-27-15-9-8-14-26(27)24-12-6-3-7-13-24/h2-15,25H,16-22H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUUPFCPVWEEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-Ethylamine Backbone Synthesis

The ethylamine side chain is constructed using Boc-protected 4-aminopiperidine. Alkylation with 2-bromoethylmethylamine proceeds in DCM at 25°C for 16 hours, yielding the secondary amine. Benzylation is performed with benzyl bromide (1.2 eq) and triethylamine, followed by Boc removal using methanolic HCl.

Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
Alkylation2-BromoethylmethylamineDCM25°C16 h85%
BenzylationBenzyl bromideDCM25°C12 h78%
Boc DeprotectionHCl/MeOHMeOH25°C24 h95%

Biphenyl Carbamate Formation

The biphenyl moiety is synthesized via Suzuki coupling between 2-bromophenyl carbamate and phenylboronic acid. PdCl₂(dppf) (5 mol%) and cesium acetate (2 eq) in dimethylformamide (DMF) at 80°C yield the biphenyl intermediate. Carbamoylation with methyl isocyanate in acetonitrile at 0°C completes the module.

Optimized Parameters:

  • Catalyst: PdCl₂(dppf) (5 mol%)

  • Base: CsOAc (2 eq)

  • Solvent: DMF

  • Yield: 78%

Catalytic Methods and Hydrogenolysis

Hydrogenolysis is critical for removing benzyl and acetal protecting groups. Pd/C (10 wt%) in ethanol under 50 psi H₂ at 25°C for 3 hours achieves complete debenzylation. Acetic acid (20 mL per 40 g substrate) enhances catalyst activity by protonating the amine, preventing Pd poisoning.

Comparative Catalytic Efficiency:

CatalystPressure (psi)Time (h)Yield
Pd/C (10%)50370%
Pd(OH)₂/C30665%

Analytical Characterization and Challenges

Purity and Structural Confirmation

Reverse-phase HPLC (10–70% acetonitrile/water) confirms purity (>99%). Mass spectrometry ([M+H]⁺ = 469.5) and ¹H NMR (δ 7.56 ppm for biphenyl protons) validate the structure.

Challenges in Scale-Up

  • Polymerization of Aldehyde Intermediates : Stabilizing aldehydes as acetals or using in situ generation mitigates this issue.

  • Pd Catalyst Cost : Recycling Pd/C via filtration and washing reduces expenses .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted benzyl(methyl)amino derivatives.

Scientific Research Applications

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Not explicitly provided† ~469.58 (calculated) Benzyl(methyl)aminoethyl group on piperidine N/A
Revefenacin (Yupelri®) C₃₅H₄₃N₅O₄ 597.75 4-Carbamoylpiperidin-1-ylmethyl-N-methylbenzamidoethyl group on piperidine 864750-70-9
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate C₂₁H₂₇N₃O₂ 353.46 Methylaminoethyl group on piperidine 743460-48-2
TD-5959 (GSK-961081) C₃₄H₄₀ClN₅O₆ 682.17 Chloro-substituted quinolinyl and methoxy groups; dual MABA activity Not provided

†Calculated based on analogous structures in , and 7.

Key Structural Differences :

  • Revefenacin incorporates a 4-carbamoylpiperidin-1-ylmethyl benzamido side chain, enhancing muscarinic receptor (M3) selectivity and prolonging duration of action .
  • TD-5959 features a quinolinyl-hydroxyphenyl group, enabling dual pharmacology (MABA) for synergistic bronchodilation .

Pharmacological Properties

Table 2: Pharmacodynamic and Kinetic Comparisons

Compound Receptor Activity Duration of Action (Hours) IC₅₀ (M3 Receptor) Half-Life (t₁/₂) Key References
Revefenacin Selective M3 antagonist >24 0.14 nM 22–70 hours
TD-5959 Dual M3 antagonist/β2 agonist 12–24 0.3 nM (M3) 6–8 hours
743460-48-2 Muscarinic antagonist Not reported Not reported Not reported

Mechanistic Insights :

  • Revefenacin ’s high M3 selectivity and slow receptor dissociation underpin its once-daily dosing in COPD .
  • TD-5959 ’s β2-agonist component enhances bronchodilation efficacy, but its shorter half-life necessitates twice-daily administration .
  • The target compound’s pharmacological profile remains underexplored, but its benzyl(methyl)amino group could modulate receptor binding kinetics compared to 743460-48-2 .

Biological Activity

1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a complex organic compound notable for its potential biological activities. Its structure includes a piperidine ring, a biphenyl moiety, and a carbamate linkage, which contribute to its pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C28H33N3O2
  • Molecular Weight : 443.58 g/mol
  • CAS Number : 864686-28-2
  • Structure : The compound features a piperidine ring substituted with a benzyl(methyl)amino group and a biphenyl-derived carbamate.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating biochemical pathways involved in neurological functions.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to conditions like depression and anxiety.
  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, particularly against coronaviruses such as SARS-CoV-2 .

Antiviral Activity

Research has indicated that derivatives of piperidine compounds can possess significant antiviral activity. For example, studies evaluating similar compounds against human coronavirus 229E have shown promising results. The structure-activity relationship (SAR) analysis highlighted that modifications in the benzyl group could enhance antiviral efficacy .

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound 17.4446
Compound 25.0306

Neuropharmacological Studies

In neuropharmacological evaluations, the compound has demonstrated potential in modulating acetylcholinesterase (AChE) activity, which is crucial for treating Alzheimer's disease. Compounds with similar structures have shown significant binding affinities to AChE, indicating their potential as therapeutic agents .

Case Studies

  • SARS-CoV-2 Inhibition : A study on piperidine derivatives indicated that modifications to the benzyl group could significantly impact antiviral activity against SARS-CoV-2. The most effective derivatives were those that maintained specific substituents on the benzyl moiety while minimizing cytotoxic effects .
  • Acetylcholinesterase Inhibition : Investigations into the inhibition of AChE revealed that certain analogs of this compound could interact favorably with key residues in the enzyme's active site, suggesting their utility in Alzheimer's treatment .

Comparative Analysis with Similar Compounds

The unique structural features of 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate set it apart from other piperidine derivatives. For example:

Compound NameStructure SimilarityNotable Activity
Compound ASimilar piperidine ringModerate AChE inhibition
Compound BDifferent biphenyl positionEnhanced antiviral activity

This compound's specific combination of functional groups allows it to interact with multiple biological targets effectively.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, e.g., distinguishing benzyl(methyl)aminoethyl vs. alternative alkylation patterns. Key signals include δ ~7.2–7.6 ppm (biphenyl protons) and δ ~3.4–3.8 ppm (piperidine N-CH₂) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (m/z 353.46 for [M+H]⁺) and detects impurities (e.g., dealkylated byproducts) .
  • HPLC : Reverse-phase methods with C18 columns and UV detection (λ = 254 nm) assess purity (≥95%) using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) .

How does structural configuration influence pharmacological activity, particularly muscarinic antagonism?

Advanced
The piperidin-4-ylcarbamate and benzyl(methyl)aminoethyl moieties are critical for dual pharmacology (muscarinic antagonism/β₂ agonism). Computational docking reveals that the carbamate group stabilizes interactions with muscarinic M₃ receptor residues (e.g., Tyr148), while the benzyl group enhances lipophilicity for membrane penetration . Modifying the ethyl linker length or substituting the benzyl group reduces bronchoprotective efficacy in vivo, as shown in guinea pig models .

How can discrepancies in purity assessments between HPLC and NMR be resolved?

Advanced
Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts) or solvent residues. Strategies include:

  • LC-MS Coupling : Identifies low-abundance impurities undetected by UV .
  • qNMR with Internal Standards : Quantifies purity independently of chromophore presence .
  • Thermogravimetric Analysis (TGA) : Detects volatile contaminants (e.g., residual DMF) affecting mass balance .

What are the implications of this compound being a pharmaceutical impurity (Revefenacin Impurity 40)?

Advanced
As an impurity in Revefenacin (a COPD drug), its presence >0.1% may indicate incomplete purification during carbamate formation. Studies correlate elevated levels with reduced drug stability, likely due to hydrolytic cleavage of the carbamate under acidic conditions . Accelerated stability testing (40°C/75% RH) and forced degradation (0.1N HCl) are recommended to establish control thresholds .

What key factors govern stability study design for this carbamate derivative?

Q. Basic

  • pH-Dependent Hydrolysis : Carbamates degrade rapidly in acidic/basic conditions. Buffered solutions (pH 4–7.4) at 25–40°C are used to model shelf-life .
  • Oxidative Stress Testing : Exposure to H₂O₂ or metal ions identifies susceptible sites (e.g., tertiary amine oxidation) .
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation products (λ > 300 nm) .

How can in silico models predict muscarinic receptor binding affinity?

Advanced
Molecular dynamics simulations (e.g., Schrödinger’s Glide) model interactions with M₃ receptors. Key parameters include:

  • Binding Free Energy (ΔG) : Calculated via MM-GBSA, with values ≤−8 kcal/mol indicating high affinity .
  • Hydrogen Bonding : The carbamate carbonyl forms H-bonds with Asn507, critical for antagonist activity .
  • Toxicophore Screening : Rules out off-target effects (e.g., hERG channel inhibition) using QSAR models .

What metabolic pathways are anticipated for this compound?

Q. Advanced

  • Phase I Metabolism : Hepatic CYP3A4-mediated N-dealkylation of the benzyl(methyl)amino group generates primary amines .
  • Phase II Conjugation : Glucuronidation of the carbamate’s hydroxylamine metabolite (if hydrolyzed) is detected via LC-MS/MS .
  • Biliary Excretion : The biphenyl moiety increases logP (~3.5), favoring hepatobiliary clearance in preclinical models .

How does the biphenyl-carbamate moiety influence physicochemical properties?

Q. Advanced

  • Solubility : The biphenyl group reduces aqueous solubility (<0.1 mg/mL at pH 7), necessitating formulation with cyclodextrins or lipid nanoparticles .
  • Melting Point : High crystallinity (mp ~180–190°C) impacts dissolution rates, requiring micronization for inhaled delivery .
  • Plasma Protein Binding : >90% binding to albumin, predicted via equilibrium dialysis, limits free drug concentration .

What strategies address low yields in large-scale carbamate coupling?

Q. Advanced

  • Solid-Phase Synthesis : Polymer-supported chloroformates reduce side reactions (e.g., hydrolysis), achieving yields >80% .
  • Microwave-Assisted Reactions : Accelerate coupling steps (30 min vs. 24 h) with controlled temperature (80–100°C) .
  • In Situ Activation : Use of CDI (1,1'-carbonyldiimidazole) activates hydroxyl groups for carbamate formation without isolating unstable intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.